molecular formula C16H17NO2 B1503204 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone CAS No. 93008-44-7

1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone

Cat. No.: B1503204
CAS No.: 93008-44-7
M. Wt: 255.31 g/mol
InChI Key: RDAXFDVFDNVGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is a synthetic compound belonging to the class of organic compounds known as ketones. This compound is characterized by a phenyl ring substituted with a dimethylamino group and an ethanone moiety. Its chemical structure allows it to participate in various chemical reactions, making it a compound of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone can be achieved through several synthetic routes. A common method involves the Friedel-Crafts acylation reaction, where 4-(3-Dimethylaminophenoxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. This reaction introduces the ethanone group onto the phenyl ring.

Industrial Production Methods:

On an industrial scale, this compound can be synthesized using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control of reaction parameters, ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The phenyl ring of the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or neutral medium.

  • Reduction: Sodium borohydride in an alcohol solvent.

  • Substitution: Halogens or nitration reagents for electrophilic substitution, organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Produces 1-[4-(3-Dimethylaminophenoxy)phenyl]carboxylic acid.

  • Reduction: Produces 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanol.

  • Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry:

1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is used as a starting material for the synthesis of more complex organic compounds. Its reactive ketone group allows it to participate in the formation of carbon-carbon bonds, which is essential in the construction of larger molecular frameworks.

Biology:

In biological research, the compound serves as a molecular probe to study the interactions of phenolic compounds with proteins and enzymes. Its structural features enable it to bind to active sites of enzymes, making it useful in enzyme inhibition studies.

Medicine:

The compound is investigated for its potential pharmacological properties. Its structure suggests it may possess activity against certain biochemical pathways, making it a candidate for drug discovery and development.

Industry:

This compound is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in the synthesis of colorants for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's phenyl ring and dimethylamino group allow it to fit into hydrophobic pockets of proteins, leading to competitive inhibition or modulation of protein function. Pathways involved include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

  • 1-[4-(2-Dimethylaminophenoxy)phenyl]ethanone

  • 1-[4-(4-Dimethylaminophenoxy)phenyl]ethanone

  • 1-[4-(3-Methylaminophenoxy)phenyl]ethanone

Uniqueness:

Compared to similar compounds, 1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone is unique due to the specific position and nature of its substituents. The 3-dimethylamino group confers distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific scientific and industrial applications.

Properties

IUPAC Name

1-[4-[3-(dimethylamino)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(18)13-7-9-15(10-8-13)19-16-6-4-5-14(11-16)17(2)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXFDVFDNVGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695114
Record name 1-{4-[3-(Dimethylamino)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93008-44-7
Record name 1-{4-[3-(Dimethylamino)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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